molecular formula C10H8N6O B1483303 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide CAS No. 2098005-44-6

1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B1483303
CAS RN: 2098005-44-6
M. Wt: 228.21 g/mol
InChI Key: ODFHITDWHWPCJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves reacting pyridine/isoquinolinium with cyanomethyl halides. This creates 1-(cyanomethyl)pyridinium and isoquinolinium halides, which can then be treated with a base to form the desired ylide .


Molecular Structure Analysis

The molecular structure of similar compounds has been established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .


Chemical Reactions Analysis

The reaction of pyrazine-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of pyridine and titanium tetrachloride was used to produce 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with 75% yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the Fourier-transform Raman and infrared spectra were used for the analysis of 1-(pyrazin-2-yl)piperidin-2-ol .

Scientific Research Applications

Synthesis and Characterization

1-(Cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide plays a crucial role in the synthesis of complex molecules. For instance, Wang et al. (2018) demonstrated its utility in creating a new potential PET (Positron Emission Tomography) agent for imaging IRAK4 enzyme in neuroinflammation, showcasing the compound's versatility in the development of diagnostic agents (Wang et al., 2018). Such compounds are synthesized through multi-step reactions, highlighting the chemical's adaptability in organic synthesis and its potential for creating imaging agents critical for medical research.

Bioactive Compound Development

The compound's framework is also instrumental in developing bioactive molecules with potential therapeutic applications. For instance, Hassan et al. (2014) utilized similar structures to synthesize new pyrazole derivatives exhibiting significant cytotoxic activity against Ehrlich Ascites Carcinoma cells, indicating the compound's relevance in cancer research and therapy development (Hassan et al., 2014). This underscores the importance of such compounds in medicinal chemistry, particularly in designing and developing new anticancer agents.

Safety and Hazards

The safety and hazards of similar compounds have been evaluated. For example, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are nontoxic to human cells .

Future Directions

The synthetic methods and biological activities of similar compounds will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases . Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, more research is needed to clearly understand the action mechanisms of these compounds .

properties

IUPAC Name

2-(cyanomethyl)-5-pyrazin-2-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6O/c11-1-4-16-9(10(12)17)5-7(15-16)8-6-13-2-3-14-8/h2-3,5-6H,4H2,(H2,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFHITDWHWPCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C(=C2)C(=O)N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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